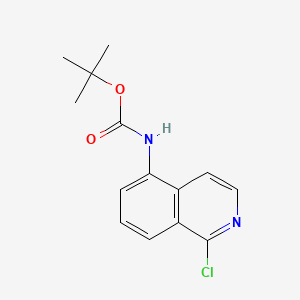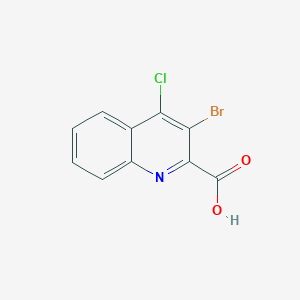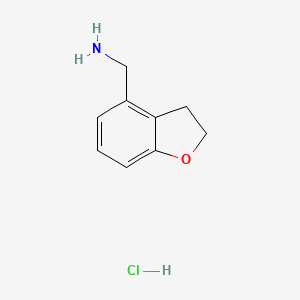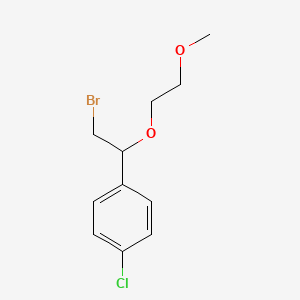![molecular formula C8H13N2O3P B13495375 (1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a phosphonic acid group attached to the benzodiazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with a phosphonic acid derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine
- 3-(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H13N2O3P |
|---|---|
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)phosphonic acid |
InChI |
InChI=1S/C8H13N2O3P/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H2,1H3,(H2,11,12,13) |
Clave InChI |
MQCQHFZAADIBJH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCC2)N=C1P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



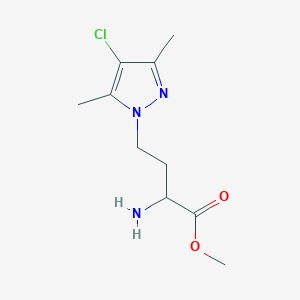



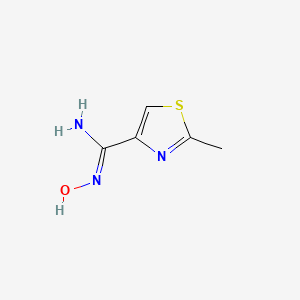

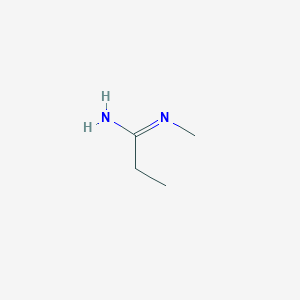
![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
